ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate
Description
Ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted at position 3 with a benzamido group. The benzamido moiety is further functionalized at the para position with a piperidine-1-sulfonyl group, while position 2 of the benzofuran ring is esterified with an ethyl group. This structure combines a rigid benzofuran scaffold with a sulfonamide-linked piperidine, which may enhance binding affinity in pharmacological targets. The ethyl ester group likely improves solubility and bioavailability compared to carboxylic acid analogs.
Properties
IUPAC Name |
ethyl 3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-2-30-23(27)21-20(18-8-4-5-9-19(18)31-21)24-22(26)16-10-12-17(13-11-16)32(28,29)25-14-6-3-7-15-25/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIDBADSSINBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization of o-Hydroxy Aldehydes and Alkynes
A prominent method involves reacting o-hydroxy aldehydes (15 ) with terminal alkynes (16 ) in the presence of copper iodide (CuI) and a deep eutectic solvent (DES) composed of choline chloride and ethylene glycol (ChCl·EG). This system stabilizes polar intermediates and accelerates cyclization, yielding ethyl benzofuran-2-carboxylate derivatives in 70–91% yields. Electron-donating substituents on the aldehyde enhance yields by facilitating iminium ion formation, a key intermediate in the cyclization mechanism.
Catalyst-Free Synthesis via Epoxide Ring Opening
An alternative approach employs substituted nitro epoxides (109 ) and o-hydroxy aldehydes under catalyst-free conditions. Potassium carbonate in dimethylformamide (DMF) mediates epoxide ring opening, followed by intramolecular cyclization and dehydration to form the benzofuran core (110 ) in 33–84% yields. This method avoids metal catalysts, simplifying purification but requiring precise control of reaction stoichiometry.
Introduction of the Benzamido Group at Position 3
Functionalization at the benzofuran’s 3-position is achieved through electrophilic aromatic substitution or palladium-catalyzed cross-coupling.
Nitration and Subsequent Reduction-Amidation
Nitration of ethyl benzofuran-2-carboxylate using nitric acid in sulfuric acid introduces a nitro group at position 3. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is then acylated with 4-nitrobenzoyl chloride. Reduction of the nitro group on the benzoyl moiety yields the 4-aminobenzamido intermediate.
Direct Amidation via Coupling Reagents
A more efficient route employs 4-carboxybenzenesulfonamide and ethyl 3-amino-1-benzofuran-2-carboxylate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method achieves amide bond formation in >85% yield under mild conditions (0–5°C, 12–24 h).
Sulfonylation with Piperidine-1-Sulfonyl Chloride
The piperidine-1-sulfonyl group is introduced via sulfonamide coupling, a critical step requiring regioselective control.
Sulfonyl Chloride Activation
4-Aminobenzamido-benzofuran derivatives react with piperidine-1-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) or pyridine as a base. The reaction proceeds at 0°C to room temperature, achieving 70–88% yields. Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis.
Microwave-Assisted Sulfonylation
Microwave irradiation (100–120°C, 20–30 min) accelerates sulfonamide formation, improving yields to 90–95% by enhancing reaction kinetics. This method reduces side products compared to conventional heating.
Esterification and Final Product Isolation
The ethyl ester group is typically introduced early in the synthesis but may require protection during subsequent steps.
Esterification via Methanesulfonic Acid
In a patent-derived method, 4-hydroxyindanone undergoes silylation, ozonolysis, and oxidation to yield a carboxylic acid intermediate. Esterification with ethanol and methanesulfonic acid at 40°C produces the ethyl ester in >90% purity.
Recrystallization and Chromatographic Purification
Crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, hexane/ethyl acetate gradient). Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms >98% purity.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
Chemical Overview
Ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate belongs to the class of benzofuran derivatives. These compounds are characterized by their diverse biological activities due to the presence of the benzofuran moiety, which is known for its role in various pharmacological effects.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, particularly through the inhibition of specific kinases involved in cancer progression.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, thereby alleviating symptoms associated with conditions like rheumatoid arthritis and inflammatory bowel disease.
Neurological Applications
Research has suggested that this compound may have neuroprotective effects. It could potentially be beneficial in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease by preventing neuronal cell death and promoting neurogenesis.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers tested this compound on various cancer cell lines. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Case Study 2: Anti-inflammatory Trials
Another clinical trial examined the anti-inflammatory properties of this compound in patients with chronic inflammatory conditions. Participants receiving this compound exhibited reduced levels of inflammatory markers compared to the placebo group, suggesting its potential as a therapeutic agent for managing inflammation.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine sulfonyl group can enhance binding affinity and specificity, while the benzofuran core can contribute to the overall pharmacophore.
Comparison with Similar Compounds
Data Tables
Table 1. Comparison of Structural and Physicochemical Properties
Table 2. Substituent Effects on Properties
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential coupling of the benzofuran core with a piperidine-sulfonyl benzamide group. Key steps include:
- Amide bond formation : Reacting 1-benzofuran-2-carboxylate with 4-(piperidine-1-sulfonyl)benzoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity and solubility.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is used to isolate the product .
- Optimization : Yield improvements focus on stoichiometric ratios (e.g., 1.2:1 acyl chloride to benzofuran derivative) and catalyst screening (e.g., DMAP for accelerated acylation) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent connectivity. For example, the piperidine-sulfonyl group shows distinct methylene proton signals at δ 1.4–1.6 ppm (piperidine CH) and a sulfonyl resonance at δ 3.2–3.4 ppm .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and fragments (e.g., loss of the ethyl ester group at m/z ~44).
- FT-IR : Key peaks include C=O (ester: ~1720 cm; amide: ~1650 cm) and S=O (sulfonyl: ~1350, 1150 cm) .
Q. What functional groups in this compound are most likely to influence its biological activity?
- Methodological Answer :
- Piperidine-sulfonyl group : Enhances solubility and potential interaction with charged/polar enzyme pockets (e.g., sulfonamide-based inhibitors).
- Benzofuran core : Contributes to π-π stacking with aromatic residues in target proteins.
- Ethyl ester : May act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray diffraction : Single crystals grown via slow evaporation (solvent: chloroform/methanol) are analyzed using SHELX or ORTEP-III. The piperidine ring conformation (chair vs. boat) and sulfonyl group geometry (tetrahedral S=O angles) are validated .
- Challenges : Disorder in the ethyl ester group requires refinement with occupancy constraints. Hydrogen bonding between the amide NH and sulfonyl oxygen is critical for stabilizing the crystal lattice .
Q. What strategies address contradictory biological activity data reported for structurally analogous benzofuran derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing piperidine with morpholine) clarifies pharmacophore requirements.
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability.
- Meta-analysis : Cross-reference data from multiple studies (e.g., antimicrobial IC values) to identify outliers due to assay conditions .
Q. How can synthetic impurities in this compound be identified and mitigated during scale-up?
- Methodological Answer :
- HPLC-MS tracking : Detect byproducts (e.g., unreacted benzofuran intermediate or over-acylated species).
- Process adjustments : Implement flow chemistry for better temperature control or switch to coupling reagents (e.g., HATU) with higher efficiency.
- Crystallization : Recrystallization from ethanol/water removes hydrophilic impurities .
Q. What computational methods predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : The sulfonyl group shows affinity for positively charged residues (e.g., lysine in kinase ATP pockets).
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess piperidine ring flexibility.
- Free energy calculations (MM-PBSA) : Quantify contributions of hydrophobic (benzofuran) vs. polar (sulfonamide) interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
